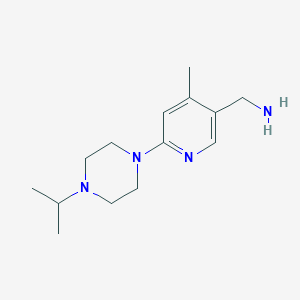
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a complex organic molecule that features a piperazine ring substituted with an isopropyl group, a pyridine ring, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diisopropylamine under controlled conditions.
Substitution Reaction: The isopropyl group is introduced to the piperazine ring through a substitution reaction using isopropyl bromide.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The piperazine and pyridine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides and aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting neurological and psychiatric disorders.
Biochemical Research: It is used as a probe in studying receptor-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research is ongoing to explore its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry
Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound is explored for its potential use in the development of agrochemicals.
Wirkmechanismus
The exact mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylpiperazin-1-yl)-pyridin-3-ylmethanamine: Similar structure but lacks the isopropyl group.
(6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C14H24N4 |
|---|---|
Molekulargewicht |
248.37 g/mol |
IUPAC-Name |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7,9,15H2,1-3H3 |
InChI-Schlüssel |
PPDPDVBCNFNDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CN)N2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


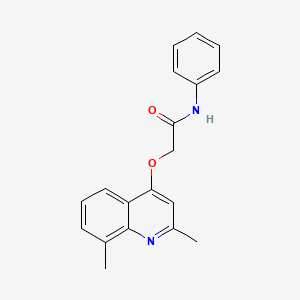
![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
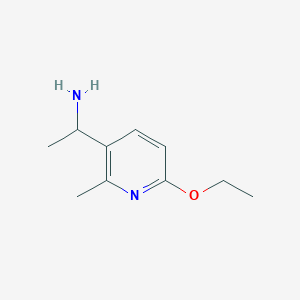
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
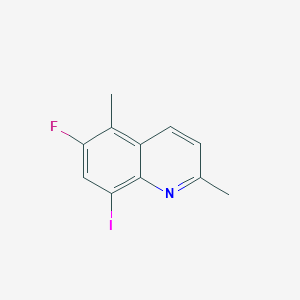
![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)

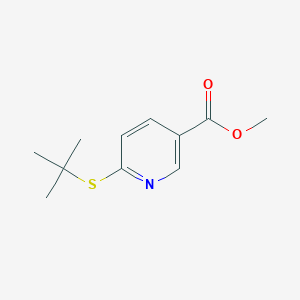
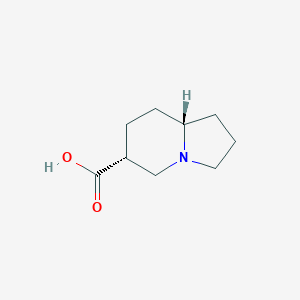

![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
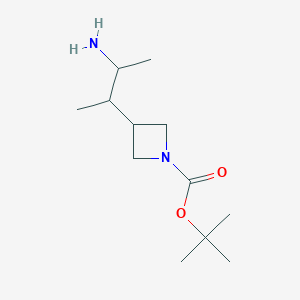
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
